Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate
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Overview
Description
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate, also known as ETTB, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
Mechanism of Action
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate exerts its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has also been shown to have cardioprotective effects by reducing the size of myocardial infarctions in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate in lab experiments is its potency and specificity. Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been shown to exhibit potent pharmacological effects at low concentrations, making it a useful tool for studying various cellular processes. However, one limitation of using Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate. One area of interest is the development of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate derivatives with improved pharmacological properties. Another area of interest is the exploration of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate's pharmacological effects, which may lead to the discovery of new therapeutic targets.
Synthesis Methods
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with tetrahydrothiophene-3-ol. The final product is obtained through the reaction of the intermediate compound with 4-dimethylaminopyridine and ethyl chloroformate.
Scientific Research Applications
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One study found that Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate has anticancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYNZOUZYPILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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